Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate
Description
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a β-keto ester derivative featuring a bicyclic indazole moiety at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery. The indazole ring, with its fused benzene and pyrazole rings, imparts unique electronic and steric properties, enhancing interactions with biological targets such as kinases or enzymes .
Properties
IUPAC Name |
ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-10-9(5-8)7-13-14-10/h3-5,7H,2,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOXFUIIUXSZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Esterification: The indazole core is then subjected to esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: It serves as a probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects . The exact mechanism may vary depending on the specific biological context and the presence of other functional groups in the compound.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Indazole vs.
- Halogenated Derivatives : Fluorine or bromine substituents (e.g., 3,5-difluorophenyl or 5-bromopyridinyl) modulate electronic density, improving metabolic stability and reactivity in nucleophilic substitutions .
- Heterocyclic Variants : Imidazole- or pyridine-containing analogs (e.g., 1-methylimidazol-5-yl) offer diverse coordination geometries for metal complexes or enzyme active-site interactions .
Biological Activity
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a synthetic compound belonging to the indazole class, which has gained attention for its diverse biological activities and potential therapeutic applications. Its structure features an indazole moiety, known for its involvement in various biochemical pathways, particularly in cancer research and drug development.
The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, the compound promotes the acetylation of histones, leading to altered gene expression. This mechanism is crucial in regulating cellular processes such as:
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Increased acetylation can trigger apoptosis, a programmed cell death pathway that is often dysregulated in cancer.
- Tumor Suppressor Gene Activation : The upregulation of tumor suppressor genes contributes to the anti-cancer effects observed with this compound .
This compound exhibits a range of biological activities:
- Antitumor Activity : Studies indicate that indazole derivatives can inhibit tumor growth and metastasis.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers.
- Antiviral and Antimicrobial Properties : It possesses activity against various viral and bacterial strains .
Pharmacokinetics
Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Key factors include:
- Solubility : The compound's solubility varies with pH, which affects its absorption and bioavailability. For instance, solubility at pH 7.4 is significantly higher than at pH 4.0 .
- Metabolism : this compound is metabolized by cytochrome P450 enzymes, impacting its therapeutic efficacy and safety profile .
Comparative Analysis
Comparison with other indazole derivatives highlights the unique properties of this compound:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains an ethyl ester group; promotes HDAC inhibition | Antitumor, anti-inflammatory |
| 1H-Indazole-3-carboxylic acid | Lacks ethyl ester; less soluble | Limited biological activity |
| Ethyl 2-(1H-indazol-5-yl)-2-oxoacetate | Different substitution pattern; varied reactivity | Antimicrobial |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Research : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines through HDAC inhibition, leading to increased apoptosis rates .
- Anti-inflammatory Studies : Research indicated that treatment with this compound reduced inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- Antiviral Activity : Preliminary data showed that this compound exhibited antiviral properties against specific viral strains, warranting further investigation into its mechanisms and potential therapeutic uses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
